N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide-derived compound featuring a 2,5-dimethylindole core linked via an ethyl group to a benzenesulfonamide moiety. The benzenesulfonamide is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position.
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-4-6-17-16(10-12)15(13(2)22-17)8-9-21-26(23,24)19-11-14(20)5-7-18(19)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPMERDYDKHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 3-position of the indole ring.
Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize product purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its structural similarity to bioactive indole derivatives, it may serve as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interaction of indole derivatives with biological macromolecules, providing insights into their binding affinities and mechanisms of action.
Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The sulfonamide group may enhance binding affinity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Modifications in Indole Derivatives
- Compound A () : N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-fluoro-2-methoxybenzenesulfonamide
- Compound B () : N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide
Benzenesulfonamide Variants
- Compound C (): N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide Key difference: A methyl group replaces fluorine at the benzenesulfonamide 5-position. 8 in the target compound) .
Non-Indole Sulfonamide Derivatives
- H-Series Inhibitors (): Isoquinoline sulfonamides like H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) lack the indole core but retain the sulfonamide group. Their activity as kinase inhibitors (e.g., PKA) highlights the role of aromatic systems in binding affinity .
- NAT Compounds (): Thiazolidinone-linked sulfonamides (e.g., NAT-2 with a di-tert-butyl-hydroxy group) demonstrate how non-indole scaffolds can modulate pharmacokinetic properties, such as metabolic stability .
Molecular and Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~458 | ~517 | ~473 | 458.9 |
| XLogP3 | ~5.1 | ~5.5 | ~5.3 | 5.1 |
| Hydrogen Bond Acceptors | 8 | 9 | 7 | 7 |
| Rotatable Bonds | 8 | 9 | 9 | 8 |
Key Trends :
- Fluorine substitution (target compound) reduces lipophilicity compared to chloro(difluoro)methoxy (Compound A) but enhances polarity over isopropyl (Compound B).
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a fluorinated methoxybenzene and an indole moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogues have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.98 |
| Compound B | Mycobacterium tuberculosis | 1.50 |
| Compound C | Candida albicans | 7.80 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
Anti-inflammatory Activity
Further research has indicated that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a dual role in both treating infections and modulating inflammatory responses.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication evaluated the efficacy of similar indole derivatives against MRSA, highlighting a structure-activity relationship that correlates specific substitutions on the indole ring with enhanced antibacterial activity .
- Anticancer Mechanisms : Another study focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, demonstrating its potential as a chemotherapeutic agent .
- Inflammation Models : In vivo models have shown that compounds with similar structures can significantly reduce inflammation in murine models of arthritis, suggesting that this compound may have therapeutic applications in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
